N~4~-(3-chloro-4-methylphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(3-Chloro-4-methylphenyl)-N⁶-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a bicyclic core structure with three key substituents:
- N⁴ position: A 3-chloro-4-methylphenyl group, introducing lipophilic and electron-withdrawing properties.
- N⁶ position: A cyclopentyl group, enhancing steric bulk and modulating solubility.
- Position 1: A methyl group, contributing to metabolic stability.
Properties
Molecular Formula |
C18H21ClN6 |
|---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-6-N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H21ClN6/c1-11-7-8-13(9-15(11)19)21-16-14-10-20-25(2)17(14)24-18(23-16)22-12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3,(H2,21,22,23,24) |
InChI Key |
ITAKZWUKOIAZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Chloro-4-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 3-chloro-4-methylbenzaldehyde under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, followed by cyclization with cyclopentanone and subsequent methylation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and microwave-assisted synthesis, are often employed to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N4-(3-Chloro-4-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or alkylated derivatives .
Scientific Research Applications
N4-(3-Chloro-4-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting protein tyrosine kinases, which are involved in various cellular processes.
Medicine: Potential therapeutic agent for treating diseases such as cancer, due to its ability to inhibit the activity of specific kinases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of protein tyrosine kinases (PTKs). These enzymes are crucial for the regulation of various cellular processes, including growth, differentiation, and metabolism. By binding to the active site of PTKs, N4-(3-Chloro-4-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine prevents the phosphorylation of target proteins, thereby disrupting signaling pathways that are essential for cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Solubility : The ethyl-substituted analog () exhibits low aqueous solubility (0.5 µg/mL), likely due to reduced lipophilicity compared to the cyclopentyl variant. Cyclopentyl groups () may further decrease solubility, necessitating formulation optimization for in vivo studies .
- Electronic Effects : Methoxy groups () are electron-donating, contrasting with the electron-withdrawing chloro-methyl combination in the target compound. This difference may alter π-π stacking or hydrogen-bonding interactions in biological systems .
KCa2 Channel Modulation
- N⁴-(3-Chloro-4-fluorophenyl)-N⁶-pyrazole derivatives () exhibit subtype-selective positive modulation of KCa2 channels, with IC₅₀ values in the nanomolar range. The chloro-fluoro substitution pattern enhances selectivity over related channels .
PRMT5 Inhibition
- PR5-LL-CM01 () demonstrates potent PRMT5 inhibition (IC₅₀ < 100 nM) and antitumor activity in xenograft models. Its 2-dimethylaminoethyl-N⁶ substituent facilitates interactions with the enzyme’s substrate-binding pocket .
- Implication for Target: The cyclopentyl group in the target compound may occupy a hydrophobic region of PRMT5, but the absence of a basic amine (cf. dimethylaminoethyl in ) could limit potency .
Anticancer and Antimicrobial Activity
- Pyrazolo-pyrimidine analogs with chloro-phenyl and morpholinopropyl substituents () show moderate activity against cancer cell lines (e.g., GI₅₀ ~10 µM) and bacterial strains. Activity correlates with substituent electronegativity and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
